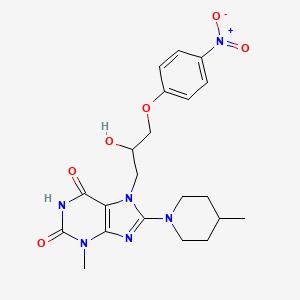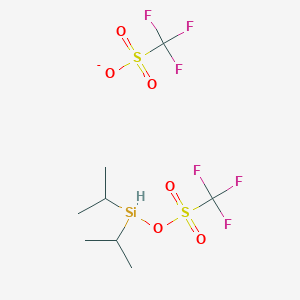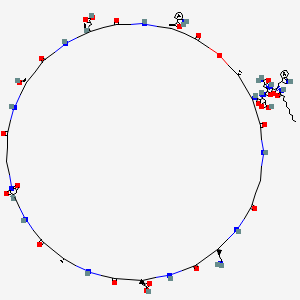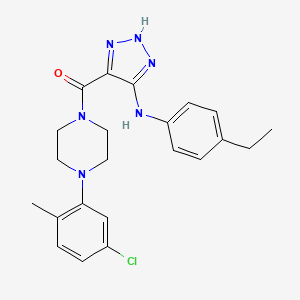![molecular formula C19H25Cl2N5O3 B14109970 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride](/img/structure/B14109970.png)
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride is a compound known for its potent antifolate properties. It is commonly referred to as Trimetrexate and is used as an alternative to methotrexate in various therapeutic applications . This compound is particularly significant in the treatment of certain types of cancer and infections due to its ability to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying antifolate activity and enzyme inhibition.
Biology: Investigated for its effects on cellular processes and enzyme functions.
Medicine: Applied in the treatment of certain cancers and infections, particularly those resistant to other antifolate drugs.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another antifolate drug used in cancer therapy.
Pemetrexed: A multi-targeted antifolate used in the treatment of mesothelioma and non-small cell lung cancer.
Raltitrexed: An antifolate used in the treatment of colorectal cancer.
Uniqueness
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine is unique due to its lipophilic nature, which allows it to penetrate cell membranes more effectively than other antifolates. This property enhances its efficacy in targeting intracellular enzymes and makes it a valuable alternative in cases where other antifolates are ineffective .
Propriétés
Formule moléculaire |
C19H25Cl2N5O3 |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C19H23N5O3.2ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);2*1H |
Clé InChI |
UYWALPRFBVLYJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109918.png)
![N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109919.png)

![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109929.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)


![3-(2-methoxyphenyl)-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109951.png)

![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)

![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)
![3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B14109984.png)
